molecular formula C7H4ClN3O2 B6329310 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1314903-71-3

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B6329310
CAS No.: 1314903-71-3
M. Wt: 197.58 g/mol
InChI Key: HQHSKXNZULRANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 1314903-71-3) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves hydrolysis of ester intermediates under basic conditions, followed by acidification to isolate the carboxylic acid derivative .

Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHSKXNZULRANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine in dimethylacetamide (DMA) at 80°C for four hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions, enabling the introduction of diverse functional groups.

Reaction TypeReagents/ConditionsProductsReferences
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF, 80–100°C6-Amino derivatives
Thiol substitutionThiophenol, NaH, THF, reflux6-Sulfanyl derivatives
Hydroxide displacementNaOH, H₂O/EtOH, reflux6-Hydroxy-pyrazolopyridine (low yield)

Mechanistic Insight :
The electron-deficient pyridine ring facilitates nucleophilic attack at C6. Steric hindrance from the fused pyrazole ring limits reactivity toward bulkier nucleophiles.

Carboxylic Acid Functionalization

The C3 carboxylic acid participates in condensation and derivatization reactions to form bioactive precursors.

Reaction TypeReagents/ConditionsProductsReferences
EsterificationSOCl₂ + ROH, rtC3 alkyl/aryl esters
Amide formationEDCl/HOBt, amines, DCM, 0°C→rtC3 carboxamides
ReductionLiAlH₄, THF, 0°C3-Hydroxymethyl derivative (partial decomposition)

Key Limitation : Direct reduction of the carboxylic acid is challenging due to competing decarboxylation. Pre-conversion to esters improves stability during reduction.

Electrophilic Aromatic Substitution

The pyrazole ring exhibits limited electrophilic substitution due to electron withdrawal from the pyridine and carboxylic acid groups.

Reaction TypeReagents/ConditionsProductsReferences
NitrationHNO₃/H₂SO₄, 0°CLow-yield nitro derivatives (C5 position)
HalogenationNBS, DMF, 50°C5-Bromo derivative (trace)

Structural Influence : Electron-deficient aromatic systems favor meta-directing effects, but steric constraints from the fused rings suppress most electrophilic reactions .

Cyclocondensation Reactions

The carboxylic acid and adjacent nitrogen facilitate heterocycle formation via intramolecular cyclization.

Reaction TypeReagents/ConditionsProductsReferences
Lactam formationPCl₅, then NH₃, EtOHPyrazolopyridinone
Thiadiazole synthesisLawesson’s reagent, toluene, 110°CThiadiazolo-fused derivatives

Application : Lactam derivatives show enhanced solubility and kinase inhibition potential .

Stability Under Acidic/Basic Conditions

ConditionObservationOutcomeReferences
Acidic (HCl, 1M)Dechlorination at >80°CPyrazolopyridine decomposition
Basic (NaOH, 1M)Carboxylate formation (pH >10)Stable up to 60°C

Handling Note : Prolonged heating in acidic media degrades the core structure, necessitating pH-controlled environments .

Comparative Reactivity with Analogues

CompoundC6 ReactivityCarboxylic Acid ReactivityStability in H₂O
This compoundHighModerateLow (pH-dependent)
6-Methyl analogueNoneHighHigh
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid (no Cl)N/AHighModerate

Structural Implications : The chlorine atom enhances electrophilicity at C6 but reduces aqueous stability due to hydrolytic susceptibility .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with biological targets effectively.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a study found that modifications to the carboxylic acid group enhance its activity against specific cancer types, such as breast and lung cancer .
  • Antimicrobial Properties : Another study highlighted its effectiveness against various bacterial strains, suggesting its potential role as an antibiotic agent .

Agrochemicals

The compound's ability to inhibit specific enzymes makes it a candidate for developing new agrochemicals.

Case Studies

  • Herbicide Development : Research has shown that derivatives can act as selective herbicides, targeting specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices .

Material Science

In material science, this compound is explored for its potential use in creating novel materials with enhanced properties.

The synthesis of this compound typically involves multi-step organic reactions. Its derivatives are synthesized to enhance specific properties for targeted applications.

Synthesis Pathways

  • Starting Materials : Common precursors include chlorinated pyridines and pyrazoles.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied. Generally, it may inhibit or activate certain biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo-Pyridine Core

Halogen-Substituted Derivatives
  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260672-72-7):
    • Molecular formula: C₆H₃ClIN₃.
    • The replacement of the carboxylic acid group with iodine at position 3 increases molecular weight (279.47 g/mol vs. ~201.56 g/mol for the target compound) and alters electronic properties. Iodine’s bulkiness may sterically hinder interactions in biological systems, reducing solubility compared to the carboxylic acid derivative .
  • The absence of a carboxylic acid group limits hydrogen-bonding capacity, affecting target binding .
Functional Group Modifications
  • 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol (CAS: 1588975-78-3):
    • Replacing the carboxylic acid with a hydroxyl group reduces acidity (pKa ~10 vs. ~2–4 for carboxylic acids), impacting ionization and solubility. This derivative is less reactive in coupling reactions but may serve as a precursor for ether or ester formation .
  • Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS: 1171539-58-4):
    • The ethyl ester derivative (C₈H₁₄O₄) is more lipophilic than the carboxylic acid, enhancing cell membrane permeability. Hydrochloride salt formation improves crystallinity and stability for storage .

Key Research Findings

  • Synthetic Flexibility : The carboxylic acid group in 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid enables facile derivatization into amides or esters, enhancing its utility in drug discovery .
  • However, trifluoromethyl or bromine substitutions may offer superior pharmacokinetic profiles .
  • Solubility Challenges : While the carboxylic acid improves aqueous solubility, hydrochloride salts (e.g., in tetrahydro derivatives) are preferred for formulations requiring enhanced stability .

Biological Activity

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No. 1314903-71-3) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activities, particularly focusing on its anticancer, anti-inflammatory, and antiviral properties, supported by various research findings and studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • Purity : 97% .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold, including this compound. In vitro and in vivo evaluations have demonstrated its effectiveness against various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231Strong antiproliferative effect
Liver CancerHepG2Notable growth inhibition
Colorectal CancerHCT116Effective against proliferation
Prostate CancerLNCaPAnticancer activity observed

The compound has shown promising results in inhibiting the growth of cancer cells, with mechanisms likely involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In a comparative study, several pyrazole derivatives were tested against COX enzymes:

Compound IC50 (μg/mL) Reference Drug
This compound65.00Diclofenac (54.65)
Other Pyrazole DerivativesVariesCelecoxib (22%)

This indicates that while the compound exhibits anti-inflammatory effects, it may not be as potent as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Emerging research has also pointed to the antiviral potential of this compound. Studies have shown effectiveness against various viral infections:

Virus Type Activity
Hepatitis A Virus (HAV)Significant inhibition reported
Herpes Simplex Virus (HSV)High anti-HSV activity observed
Tobacco Mosaic Virus (TMV)Effective in reducing viral titer

The antiviral mechanisms are still under investigation but are believed to involve interference with viral replication cycles .

Case Studies and Research Findings

A notable study synthesized several derivatives of pyrazolo compounds and evaluated their biological activities. Among these, derivatives similar to this compound exhibited promising results against multiple cancer types and showed potential as antiviral agents .

Another study emphasized the importance of structural modifications in enhancing biological activity, suggesting that further research into analogs could yield compounds with improved efficacy .

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach includes:

  • Condensation : Reacting substituted pyridine precursors (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under palladium or copper catalysis .
  • Cyclization : Microwave-assisted cyclization using PdCl₂(PPh₃)₂ in solvents like DMF or toluene to form the pyrazolo[4,3-c]pyridine core .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates under acidic or basic conditions.
    Key Validation : NMR and HRMS ensure structural fidelity, with yields optimized via catalyst screening (e.g., Pd vs. Cu) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • 1H/13C NMR : Assign tautomeric forms (e.g., pyrazole vs. pyridine ring proton shifts) and confirm substitution patterns .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in related pyrazolo[4,3-c]pyridine derivatives .
    Note : Discrepancies between computed and experimental data (e.g., NOE correlations) may require 2D NMR (COSY, HSQC) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Anticancer Screening : Cell viability assays (MTT/WST-1) against cancer lines (e.g., prostate cancer PC-3), with autophagy induction monitored via LC3-II Western blotting .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., mTOR/p70S6K) using recombinant proteins and ATP-competitive binding studies .
  • Antimicrobial Testing : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Design of Experiments (DOE) : Screen catalysts (Pd vs. Cu), solvents (DMF vs. toluene), and temperatures to maximize cyclization efficiency .
  • Microwave vs. Conventional Heating : Compare reaction kinetics; microwave often reduces time but requires specialized equipment .
  • Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to resolve contradictions in NMR spectral data?

Methodological Answer:

  • Tautomerism Analysis : Use variable-temperature NMR to identify dynamic equilibria (e.g., pyrazole NH proton exchange) .
  • Computational Modeling : Compare DFT-calculated chemical shifts (Gaussian/B3LYP) with experimental data to assign ambiguous peaks .
  • Isotopic Labeling : Introduce deuterium at reactive sites (e.g., NH positions) to simplify splitting patterns .

Advanced: What mechanistic studies elucidate its biological activity?

Methodological Answer:

  • Kinase Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Autophagy Flux Assays : Combine lysosomal inhibitors (chloroquine) with Western blotting to quantify LC3-II accumulation .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of autophagy genes (e.g., ATG5) to confirm mechanism .

Advanced: How to model its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., mTOR) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • QSAR : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on IC50 values .

Advanced: How to address stability issues in aqueous buffers?

Methodological Answer:

  • pH Stability Studies : Use HPLC to monitor degradation at pH 1–13 (37°C, 24h) .
  • Light/Thermal Stress Testing : Expose solid/liquid samples to ICH guidelines (e.g., 40°C/75% RH) and track impurities .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder .

Advanced: What strategies modify the core scaffold for improved SAR?

Methodological Answer:

  • Heterocycle Replacement : Substitute pyridine with oxazole or triazole rings (e.g., triazolo[3,4-b]thiadiazine derivatives) .
  • Substituent Screening : Introduce electron-withdrawing groups (Cl, CF₃) at C-6 to enhance kinase affinity .
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability .

Advanced: How to ensure reproducibility in multi-gram synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediates .
  • Purification Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
  • Batch-to-Batch Consistency : Implement QC protocols (HPLC purity >98%, residual solvent analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.